5beta/6beta-Hydroxy Lurasidone is a significant metabolite of the atypical antipsychotic drug lurasidone, which is marketed under the trade name Latuda. This compound exists as a mixture of diastereomers and plays a crucial role in the pharmacokinetics of lurasidone, particularly in its metabolic pathway. Lurasidone itself is primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar disorder in adults. The presence of 5beta/6beta-Hydroxy Lurasidone in biological samples, especially urine, is commonly analyzed in clinical toxicology and forensic investigations due to its relevance as a metabolic marker .
5beta/6beta-Hydroxy Lurasidone is classified as a hydroxylated derivative of lurasidone, belonging to the broader category of antipsychotic medications. The compound is synthesized from lurasidone through metabolic processes that involve hydroxylation at the 5 and 6 positions of the steroid-like structure. It is often utilized as a certified reference material for analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) settings .
The synthesis of 5beta/6beta-Hydroxy Lurasidone typically involves enzymatic or chemical hydroxylation methods. In vivo, lurasidone undergoes metabolic conversion primarily in the liver, where cytochrome P450 enzymes facilitate the addition of hydroxyl groups to specific carbon atoms on the lurasidone molecule.
The molecular structure of 5beta/6beta-Hydroxy Lurasidone consists of a complex arrangement typical of atypical antipsychotics, featuring multiple rings and functional groups:
The stereochemistry of the hydroxylated positions results in two distinct diastereomers that can be separated and analyzed using chromatographic techniques .
The primary chemical reactions involving 5beta/6beta-Hydroxy Lurasidone include:
These reactions are essential for understanding the pharmacokinetics and dynamics of lurasidone as they influence its efficacy and safety profile .
The mechanism by which 5beta/6beta-Hydroxy Lurasidone exerts its effects is closely related to that of lurasidone itself. The compound acts primarily on neurotransmitter systems in the brain:
The presence of hydroxyl groups may influence receptor binding affinities and pharmacological profiles compared to its parent compound .
5beta/6beta-Hydroxy Lurasidone exhibits several notable physical and chemical properties:
Relevant data regarding its stability and reactivity are crucial for analytical applications, ensuring accurate results during testing .
5beta/6beta-Hydroxy Lurasidone serves multiple scientific applications:
Its role as a metabolite marker enhances understanding of therapeutic drug monitoring and compliance among patients prescribed lurasidone .
5beta/6beta-Hydroxy Lurasidone is the most abundant urinary metabolite of the atypical antipsychotic lurasidone (Latuda®). Structurally, it features hydroxylation at either the 5β or 6β position of the hexahydro-4,7-methanoisoindole-1,3-dione ring, resulting in a mixture of diastereomers. The core structure retains lurasidone’s benzisothiazole piperazine moiety but introduces a chiral hydroxyl group, significantly altering its three-dimensional conformation and polarity. The beta-configuration of the hydroxyl group is critical, as it positions the –OH axially relative to the bicyclic ring system, influencing hydrogen-bonding potential and steric interactions [1] [5].
Table 1: Stereochemical Features of 5beta/6beta-Hydroxy Lurasidone
Structural Element | Configuration | Biological Significance |
---|---|---|
Isoindole-dione ring | [3aR,4S,5R,7S,7aS]-rel (5β-OH) or [3aR,4S,7R,7aS]-rel (6β-OH) | Alters receptor binding affinity |
Cyclohexyl linker | (1R,2R)-trans configuration | Maintains parent molecule’s spatial orientation |
Hydroxyl group orientation | β (axial) | Enhances water solubility and H-bonding capacity |
The diastereomeric mixture arises due to metabolic hydroxylation at two adjacent carbon atoms (C5 or C6) in the isoindole-dione ring, each exhibiting distinct NMR chemical shifts and chromatographic retention times. Differentiation relies on advanced chiral separation techniques (e.g., chiral HPLC) and computational modeling of energy-minimized conformers [5] [7].
As a certified reference material, 5beta/6beta-Hydroxy Lurasidone is typically supplied as a solution (1.0 mg/mL in methanol) requiring storage at −20°C. The free base has a molecular formula of C₂₈H₃₆N₄O₃S (molecular weight: 508.68 g/mol), while the hydrochloride salt form is C₂₈H₃₇ClN₄O₃S (545.14 g/mol) [5] [7]. The hydroxyl group increases hydrophilicity compared to lurasidone (logP reduction of ~0.8 units), enhancing aqueous solubility crucial for urinary excretion.
Stability challenges include:
NMR Spectroscopy: ¹H-NMR (DMSO-d₆) reveals key shifts attributable to the hydroxyl group:
FTIR Spectroscopy: Key absorptions include:
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 509.2 for the free base. Fragmentation pathways include:
5beta/6beta-Hydroxy Lurasidone exhibits distinct biochemical properties versus its parent drug:
Table 2: Comparative Properties of Lurasidone and 5beta/6beta-Hydroxy Metabolite
Property | Lurasidone | 5beta/6beta-Hydroxy Lurasidone | Biological Impact |
---|---|---|---|
Molecular Weight | 492.68 g/mol (free base) | 508.68 g/mol (free base) | Facilitates renal excretion |
Key Functional Groups | Imide, benzisothiazole | Added C5/C6 β-hydroxyl group | Increases polarity and Phase II conjugation |
Urinary Abundance | <1% excreted unchanged | Most abundant metabolite (≥25% of dose) | Primary target for urine drug monitoring |
Solubility (H₂O) | ~0.1 mg/mL (BCS Class II) | ~1.8 mg/mL | Reduces crystallization risk in renal tubules |
Receptor Binding | High affinity for 5-HT₂A/D₂ receptors | ~10-fold reduced affinity | Limited contribution to antipsychotic efficacy |
Metabolic hydroxylation disrupts lurasidone’s pharmacophore by:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0